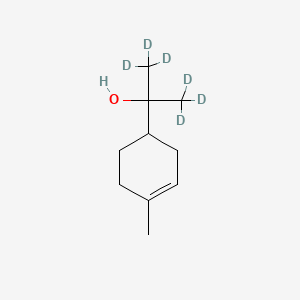

alpha-Terpinenol-D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-Terpinenol-D6 is a deuterated form of alpha-terpineol, a naturally occurring monoterpenoid alcohol. Alpha-terpineol is known for its pleasant lilac-like odor and is commonly used in the fragrance and flavor industries. The deuterated version, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of alpha-terpineol due to the presence of deuterium atoms, which can be traced more easily in various analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Terpinenol-D6 can be synthesized through the hydration of alpha-pinene-D6, a deuterated form of alpha-pinene. The reaction typically involves the use of acidic conditions to facilitate the hydration process. One common method involves the use of chloroacetic acid in a continuous flow system at a temperature of 80°C with a residence time of 15 minutes, achieving good conversion and selectivity . Another method involves a two-step cascade reaction starting with limonene-D6, where the first step is a chemo-specific double bond addition using trifluoroacetic acid, followed by basic hydrolysis with sodium hydroxide in methanol .

Industrial Production Methods

Industrial production of this compound often involves the biotransformation of deuterated monoterpenes such as limonene-D6 or alpha-pinene-D6 using microbial processes. These biotechnological methods can achieve high yields and are considered more environmentally friendly compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Terpinenol-D6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form alpha-terpineol oxide-D6.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include alpha-terpineol oxide-D6, reduced alcohol derivatives, and various substituted terpineol derivatives.

Applications De Recherche Scientifique

Alpha-Terpinenol-D6 is widely used in scientific research due to its deuterated nature, which allows for easier tracing and analysis in metabolic studies. Some key applications include:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.

Biology: Employed in metabolic pathway studies to understand the biotransformation of monoterpenoids in living organisms.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of alpha-terpineol in the body.

Industry: Applied in the development of new fragrances and flavors, as well as in the study of the stability and degradation of alpha-terpineol in various products

Mécanisme D'action

The mechanism of action of alpha-Terpinenol-D6 involves its interaction with various molecular targets and pathways. As an alcoholic monoterpene, it can enhance the permeation of hydrophilic drugs by increasing the fluidity of cell membranes. This property makes it a valuable compound in the formulation of transdermal drug delivery systems . Additionally, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities, which are mediated through its interaction with cellular signaling pathways and enzymes .

Comparaison Avec Des Composés Similaires

Alpha-Terpinenol-D6 can be compared with other similar monoterpenoid alcohols, such as:

Beta-Terpineol: Less common in nature and has different olfactory properties.

Gamma-Terpineol: Also less common and exhibits different biological activities.

Delta-Terpineol: Rarely found in nature and has unique chemical properties.

Terpinen-4-ol: Another common isomer with distinct biological activities and industrial applications.

This compound is unique due to its deuterated nature, which makes it particularly useful in scientific research for tracing and analytical studies.

Propriétés

Formule moléculaire |

C10H18O |

|---|---|

Poids moléculaire |

160.29 g/mol |

Nom IUPAC |

1,1,1,3,3,3-hexadeuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3,3D3 |

Clé InChI |

WUOACPNHFRMFPN-XERRXZQWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C1CCC(=CC1)C)(C([2H])([2H])[2H])O |

SMILES canonique |

CC1=CCC(CC1)C(C)(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

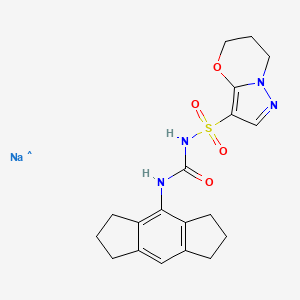

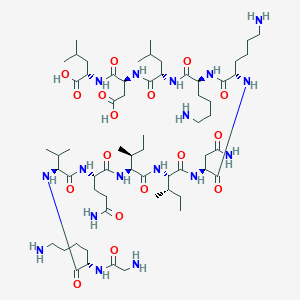

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)

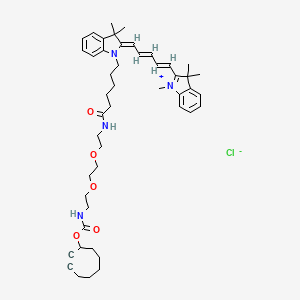

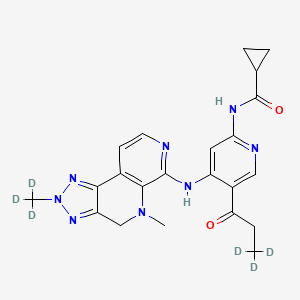

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)

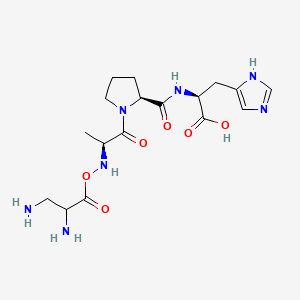

![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)